Comprehensive Technical Guide on 2,3-Diamino-4-fluoropyridine: Exact Mass, Molecular Weight, and Applications in Drug Discovery
Comprehensive Technical Guide on 2,3-Diamino-4-fluoropyridine: Exact Mass, Molecular Weight, and Applications in Drug Discovery
Executive Summary
2,3-Diamino-4-fluoropyridine (CAS: 1803713-33-8) is a highly specialized fluorinated heterocyclic scaffold increasingly utilized in modern medicinal chemistry. As drug development pipelines shift toward halogenated compounds to improve metabolic stability and binding affinity, understanding the precise physicochemical properties of these building blocks is paramount. This whitepaper provides an in-depth analysis of the compound's exact mass and molecular weight, details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its analytical verification, and explores its mechanistic utility in drug discovery pipelines.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
In analytical chemistry, the distinction between molecular weight and exact mass is not merely semantic; it dictates the analytical platform used and the confidence level of structural elucidation.
-
Molecular Weight (127.12 g/mol ): This value is calculated using the standard atomic weights of elements, which account for the weighted average of all naturally occurring isotopes (e.g., Carbon = 12.011). Molecular weight is strictly used for macroscopic laboratory operations, such as calculating molarity for biological assays or determining stoichiometric ratios for bulk organic synthesis.
-
Exact Mass (127.05457 Da): Also known as the monoisotopic mass, this is calculated using the mass of the most abundant, stable isotope of each constituent element ( 12C , 1H , 19F , 14N ). As defined by 1 [2], each element has a unique mass defect relative to Carbon-12, allowing high-resolution instruments to distinguish compounds with the same nominal mass but different elemental compositions.
Causality in Analytical Choice: Why do we rely on exact mass for verification? A standard quadrupole mass spectrometer measuring nominal mass (m/z 127) cannot differentiate 2,3-Diamino-4-fluoropyridine from an isobaric interference (another molecule with a nominal mass of 127). By targeting the exact mass of 127.05457 Da, we eliminate false positives, ensuring absolute structural confirmation.
Quantitative Data Summary
| Property | Value | Analytical Significance |
| Chemical Formula | C5H6FN3 | Defines atomic composition |
| CAS Number | 1803713-33-8 | Unique chemical registry identifier |
| Molecular Weight | 127.12 g/mol | Used for bulk stoichiometric calculations |
| Exact Mass (Monoisotopic) | 127.05457 Da | Target value for HRMS identification |
| Theoretical [M+H]+ m/z | 128.06185 Da | Target value for ESI+ MS acquisition |
Analytical Methodologies: HRMS Verification Protocol
To verify the identity and purity of 2,3-Diamino-4-fluoropyridine, a High-Resolution Mass Spectrometry (HRMS) workflow is required. According to2 [1], orthogonal acceleration-time of flight (oa-TOF) mass spectrometry simplifies exact mass measurement, providing a powerful tool for compound confirmation.
The following protocol is designed as a self-validating system . It incorporates continuous calibration and blank runs to ensure that the measured exact mass is a true reflection of the analyte, not an artifact of instrument drift or column carryover.
Step-by-Step UHPLC-QTOF-MS Protocol
-
System Suitability and Blank Run: Inject 2 µL of LC-MS grade Methanol/Water (50:50, v/v) to establish a baseline and confirm the absence of memory effects (carryover) from previous runs.
-
Sample Preparation: Dissolve 2,3-Diamino-4-fluoropyridine in the sample solvent to a final concentration of 1 µg/mL. Causality: This low concentration prevents detector saturation and minimizes ion suppression in the electrospray source.
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. Causality: The gradient ensures that the polar diamino groups interact sufficiently with the stationary phase before elution, separating the target from potential synthesis byproducts.
-
-
Ionization (ESI+): Operate the Electrospray Ionization source in positive mode. The basic nature of the primary amines readily accepts protons, forming the [M+H]+ ion.
-
Lock-Mass Calibration (Self-Validation Step): Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer. Causality: TOF analyzers are sensitive to micro-fluctuations in ambient temperature. The lock-mass provides real-time mass axis correction, guaranteeing sub-5 ppm mass accuracy.
-
Data Acquisition & Validation: Extract the monoisotopic peak. The theoretical[M+H]+ is 128.06185 Da. A successful verification requires the observed m/z to fall within a ±5 ppm error window of the theoretical exact mass.
UHPLC-HRMS workflow for exact mass verification of 2,3-Diamino-4-fluoropyridine.
Applications in Drug Development
The inclusion of fluorine atoms into heterocyclic structures is a recurrent and highly successful motif in medicinal chemistry. As noted by3 [5], fluorinated heterocycles dominate recent FDA approvals due to their ability to modulate pharmacokinetics and target engagement.
Scaffold Utility and Mechanistic Pathways
The 2,3-Diamino-4-fluoropyridine scaffold offers several distinct pharmacological advantages:
-
Enhanced Metabolic Stability: The highly electronegative 4-fluoro substitution withdraws electron density from the pyridine ring. This deactivation protects the core from rapid cytochrome P450-mediated oxidation, thereby extending the drug's half-life in vivo.
-
Target Binding via Hydrogen Bonding: The 2,3-diamino groups act as potent hydrogen bond donors. In the context of kinase inhibition or protease targeting, these amines anchor the molecule to the hinge region of the target protein. For instance, research published in 4[4] highlights the discovery of fluoropyridine-based inhibitors targeting the Factor VIIa/Tissue Factor (FVIIa/TF) complex, a critical pathway in the formation of blood clots. The fluoropyridine core optimally positions side chains within the S1'/S2' binding pockets of the enzyme.
-
Radiopharmaceutical Potential: The presence of the fluorine atom makes this scaffold an ideal candidate for Positron Emission Tomography (PET) imaging. By substituting the stable 19F with the positron-emitting 18F isotope, researchers can track the pharmacokinetics and biodistribution of the drug in real-time.
Pharmacological advantages of the 2,3-diamino-4-fluoropyridine scaffold in drug design.
References
-
Exact Mass Measurement - A Powerful Tool in Identification and Confirmation , Waters Corporation. 2
-
6.6: Exact Mass , Chemistry LibreTexts. 1
-
Mass (mass spectrometry) , Wikipedia. 5
-
The discovery of fluoropyridine-based inhibitors of the Factor VIIa/TF complex , PubMed (National Institutes of Health). 4
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 , MDPI (International Journal of Molecular Sciences). 3
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. waters.com [waters.com]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 4. The discovery of fluoropyridine-based inhibitors of the Factor VIIa/TF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass (mass spectrometry) - Wikipedia [en.wikipedia.org]
